molecular formula C22H25ClN2O5 B13995646 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride CAS No. 81085-94-1

2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride

Cat. No.: B13995646
CAS No.: 81085-94-1
M. Wt: 432.9 g/mol
InChI Key: NLAWGUKLBNSREV-UHFFFAOYSA-N
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Description

2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include an anthracene core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps, starting from anthracene derivatives. Common synthetic routes include Friedel-Crafts acylation, followed by amide formation and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s anthracene core allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride stands out due to its unique combination of an anthracene core with functional groups that enhance its reactivity and versatility. This makes it particularly valuable in both research and industrial applications .

Properties

CAS No.

81085-94-1

Molecular Formula

C22H25ClN2O5

Molecular Weight

432.9 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C22H24N2O5.ClH/c1-3-24(4-2)10-9-23-17(26)12-13-11-16(25)18-19(20(13)27)22(29)15-8-6-5-7-14(15)21(18)28;/h5-8,11,25,27H,3-4,9-10,12H2,1-2H3,(H,23,26);1H

InChI Key

NLAWGUKLBNSREV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl

Origin of Product

United States

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